REACTION_CXSMILES
|
[F:1][C:2]1[C:3](I)=[C:4]([C:9]([CH3:12])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[Cu][C:15]#[N:16].CCCCCC.C(OCC)(=O)C>CN(C)C=O>[C:15]([C:3]1[C:2]([F:1])=[CH:11][CH:10]=[C:9]([CH3:12])[C:4]=1[C:5]([O:7][CH3:8])=[O:6])#[N:16] |f:2.3|
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=O)OC)C(=CC1)C)I
|
Name
|
copper(I) cyanide
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
n-hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulted solution was refluxed under nitrogen atmosphere for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with 15% ammonium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C(=O)OC)C(=CC=C1F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |